molecular formula C6H11ClO B1584303 2-Methylvaleryl chloride CAS No. 5238-27-7

2-Methylvaleryl chloride

Cat. No.: B1584303
CAS No.: 5238-27-7
M. Wt: 134.6 g/mol
InChI Key: MFIQXAVMTLKUJR-UHFFFAOYSA-N
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Description

2-Methylvaleryl chloride, also known as 2-Methylpentanoyl chloride, is an organic compound with the molecular formula C₆H₁₁ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a chlorine atom attached to a carbonyl group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylvaleryl chloride can be synthesized through the reaction of 2-Methylvaleric acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent to produce the corresponding acyl chloride .

Reaction:

CH₃CH₂CH₂CH(CH₃)COOH+SOCl₂CH₃CH₂CH₂CH(CH₃)COCl+SO₂+HCl\text{CH₃CH₂CH₂CH(CH₃)COOH} + \text{SOCl₂} \rightarrow \text{CH₃CH₂CH₂CH(CH₃)COCl} + \text{SO₂} + \text{HCl} CH₃CH₂CH₂CH(CH₃)COOH+SOCl₂→CH₃CH₂CH₂CH(CH₃)COCl+SO₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-Methylvaleric acid is continuously fed into the system along with the chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the product. The by-products, such as sulfur dioxide and hydrogen chloride, are typically removed through scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

2-Methylvaleryl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methylvaleric acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often use pyridine as a base and a solvent.

    Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Methylvaleric Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Methylvaleryl chloride is utilized in the synthesis of various pharmaceutical intermediates. Its reactivity as an acyl chloride makes it a valuable building block for synthesizing amides and esters, which are crucial in drug development. For instance, it can be involved in the synthesis of anti-inflammatory agents and other therapeutic compounds.

Organic Synthesis

In organic chemistry, this compound is employed in reactions such as:

  • Acylation Reactions : It acts as an acylating agent to introduce the 2-methylvaleryl group into various substrates.
  • Formation of Esters and Amides : The compound can react with alcohols and amines to form corresponding esters and amides, expanding its utility in synthetic pathways.

Polymer Chemistry

This compound can be used in the production of polymers through polymerization reactions. Its ability to act as a monomer allows for the creation of copolymers with tailored properties for specific applications, such as coatings and adhesives.

Chemical Manufacturing

In industrial settings, this compound is used in the production of specialty chemicals. Its role as a reactive intermediate facilitates the creation of various chemical products, including agrochemicals and fine chemicals.

Laboratory Reagents

The compound serves as a reagent in laboratory settings for chemical analysis and research purposes. Its properties allow it to be used in chromatographic techniques and other analytical methods.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a new class of anti-inflammatory drugs. The compound was reacted with specific amines under controlled conditions to yield high-purity products suitable for further pharmacological testing.

Case Study 2: Polymer Development

In another application, researchers explored the use of this compound in creating biodegradable polymers. The polymerization process involved using this compound to enhance the mechanical properties of the resulting materials, making them suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-Methylvaleryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic transformations to introduce the 2-Methylvaleryl group into different substrates .

Comparison with Similar Compounds

Similar Compounds

    Valeryl chloride: Similar structure but lacks the methyl group at the second carbon.

    Isobutyryl chloride: Contains a branched chain but with a different carbon skeleton.

    Butyryl chloride: A shorter chain acyl chloride with different reactivity.

Uniqueness

2-Methylvaleryl chloride is unique due to the presence of the methyl group at the second carbon, which influences its steric and electronic properties. This structural feature can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-Methylvaleryl chloride, with the molecular formula C6H11ClOC_6H_{11}ClO and CAS number 5238-27-7, is an aliphatic acyl chloride that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in organic synthesis, particularly as a reactive intermediate in the preparation of various chemical entities. However, its biological implications, including toxicity and potential therapeutic applications, warrant comprehensive exploration.

This compound is characterized by its liquid state at room temperature and is classified as a corrosive and flammable substance. It reacts vigorously with water, producing hydrochloric acid and thus poses significant handling challenges in laboratory settings . The synthesis typically involves the chlorination of 2-methylvaleric acid, which can be achieved through various methods including thionyl chloride or oxalyl chloride reactions.

Toxicological Profile

The toxicological properties of this compound indicate it can cause severe skin burns and eye damage upon contact. Inhalation or ingestion may result in respiratory irritation and gastrointestinal distress . The compound is not classified as a carcinogen by major health organizations, but its corrosive nature necessitates careful handling to prevent acute toxicity .

Study on Structural Influence

A study examining the influence of substituents on biological activity found that compounds with chlorine and methyl groups demonstrated improved antimicrobial activity. While this research did not focus directly on this compound, it highlights the importance of structural modifications in enhancing biological efficacy .

Application in Non-Lethal Weapons

Interestingly, derivatives of this compound have been explored in non-lethal weapon systems. These compositions aim to induce discomfort without causing permanent harm, utilizing the compound's irritant properties to manage crowd control situations effectively . This application underscores the potential for this compound to act as a behavioral modifier through olfactory stimuli.

Data Table: Toxicity and Biological Activity Summary

Property Description
Molecular Formula C6H11ClOC_6H_{11}ClO
CAS Number 5238-27-7
Physical State Liquid
Toxicity Causes severe skin burns; eye damage
Biological Activity Potential antimicrobial properties
Applications Organic synthesis; non-lethal weapons

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methylvaleryl chloride from its carboxylic acid precursor?

  • Methodological Answer : The synthesis typically involves reacting 2-methylvaleric acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during reagent addition to control exothermic reactions, followed by reflux at 60–70°C for 2–3 hours. Progress can be monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase . Purification is achieved through distillation under reduced pressure (boiling point ~120–130°C at 760 mmHg) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic signals: δ 0.9–1.0 ppm (methyl groups), δ 1.2–1.6 ppm (methylene protons), and δ 2.3–2.5 ppm (acyl chloride proton) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Look for a strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 600 cm⁻¹ .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and molecular ion peak (m/z ≈ 134 for [M⁺]) confirm purity .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Methodological Answer : Due to its reactivity (hydrolysis sensitivity and corrosive nature), store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C. Use chemical fume hoods for handling, and pair with PPE: nitrile gloves, lab coats, and goggles. Neutralize spills with sodium bicarbonate (NaHCO₃) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the acyl chloride group, identifying electrophilic centers. Fukui indices highlight susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., dichloromethane vs. THF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in reported kinetic data for this compound’s hydrolysis in aqueous vs. nonpolar solvents?

  • Methodological Answer : Systematic reviews (per Cochrane guidelines) should assess experimental variables:

  • Solvent Polarity : Hydrolysis rates increase in polar protic solvents (e.g., water) due to stabilization of transition states.
  • pH Dependence : Acidic conditions (pH < 3) slow hydrolysis by protonating nucleophiles (e.g., OH⁻).
  • Temperature Control : Conflicting Arrhenius plots may arise from inconsistent temperature calibration (±0.5°C tolerance required) .

Q. How do steric effects from the 2-methyl group influence regioselectivity in Friedel-Crafts acylation reactions using this compound?

  • Methodological Answer : The methyl group introduces steric hindrance, directing electrophilic attack to less hindered positions on aromatic substrates (e.g., para > meta in toluene). Competitive experiments with/without Lewis acid catalysts (AlCl₃ vs. FeCl₃) quantify regioselectivity via HPLC analysis of product ratios .

Q. Data Reporting & Academic Standards

Q. What are the best practices for reporting contradictory spectral data (e.g., NMR shifts) in publications involving this compound derivatives?

  • Methodological Answer :

  • Transparency : Disclose solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz).
  • Referencing : Compare with published databases (PubChem, NIST) and note deviations in supplementary materials.
  • Error Analysis : Include confidence intervals for integration values and multiplet splitting .

Q. How should researchers design controlled experiments to distinguish between thermal degradation vs. catalytic decomposition of this compound?

  • Methodological Answer :

  • Control Groups : Run parallel reactions with/without catalysts (e.g., DMAP) under identical thermal conditions.
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track carbonyl group disappearance.
  • Activation Energy Calculation : Compare Arrhenius parameters (Eₐ) for catalyzed vs. uncatalyzed pathways .

Properties

IUPAC Name

2-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQXAVMTLKUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966789
Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5238-27-7
Record name 2-Methylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5238-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylvaleryl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylvaleryl chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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